molecular formula C4H5N3O2 B12366459 5-Aminopyrimidine-4,6(1H,5H)-dione CAS No. 61753-91-1

5-Aminopyrimidine-4,6(1H,5H)-dione

Cat. No.: B12366459
CAS No.: 61753-91-1
M. Wt: 127.10 g/mol
InChI Key: NVAMGZHAYTZQBT-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea under specific conditions to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can optimize reaction conditions and improve yield. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-2,4,6-triones, while substitution reactions can yield a variety of N-substituted pyrimidine derivatives .

Scientific Research Applications

5-Aminopyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Aminopyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dimethoxypyrimidine: Similar in structure but with methoxy groups at positions 2 and 6.

    5-Aminopyrimidine-2,4,6-trione: Contains additional carbonyl groups at positions 2 and 6.

    5-Aminopyrimidine-4,6-dione: Lacks the amino group at position 5.

Uniqueness

5-Aminopyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at position 5 and the dione structure at positions 4 and 6 make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

61753-91-1

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

5-amino-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,5H2,(H,6,7,8,9)

InChI Key

NVAMGZHAYTZQBT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(C(=O)N1)N

Origin of Product

United States

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